3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid

Medicinal Chemistry NSAID Pharmacology Structure-Activity Relationship

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (CAS 57329-97-2), also designated RU-4571, is a synthetic small-molecule indole-1-acetic acid derivative developed by Roussel Uclaf within the 1-carboxyalkyl-3-acylindole class of nonsteroidal anti-inflammatory drug (NSAID) candidates. The compound features a unique substitution architecture combining a 6-chloro substituent on the indole ring, a 4-chlorobenzoyl group at the 3-position, and an alpha-methylpropanoic acid side chain at N1, structurally distinguishing it from the prototypical 5-methoxy-indole-3-acetic acid NSAIDs such as indomethacin.

Molecular Formula C19H15Cl2NO3
Molecular Weight 376.2 g/mol
CAS No. 57329-97-2
Cat. No. B13771128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid
CAS57329-97-2
Molecular FormulaC19H15Cl2NO3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(C)C(=O)O)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15Cl2NO3/c1-10-17(18(23)12-3-5-13(20)6-4-12)15-8-7-14(21)9-16(15)22(10)11(2)19(24)25/h3-9,11H,1-2H3,(H,24,25)
InChIKeyMAOXMLVXRLEXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (RU-4571): Procurement-Relevant Structural and Pharmacological Profile


3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (CAS 57329-97-2), also designated RU-4571, is a synthetic small-molecule indole-1-acetic acid derivative developed by Roussel Uclaf within the 1-carboxyalkyl-3-acylindole class of nonsteroidal anti-inflammatory drug (NSAID) candidates [1]. The compound features a unique substitution architecture combining a 6-chloro substituent on the indole ring, a 4-chlorobenzoyl group at the 3-position, and an alpha-methylpropanoic acid side chain at N1, structurally distinguishing it from the prototypical 5-methoxy-indole-3-acetic acid NSAIDs such as indomethacin . It is classified as an anti-inflammatory agent that reached Phase 1 clinical evaluation but has not received regulatory approval [2].

Why Generic Substitution Is Not Possible for 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid


The indoleacetic acid NSAID class encompasses compounds with highly divergent substitution patterns that produce distinct pharmacological profiles, making simple interchange scientifically unsound. 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (RU-4571) differs from indomethacin at three critical pharmacophoric positions: (i) the indole ring bears a 6-chloro substituent rather than a 5-methoxy group, altering electronic distribution and steric bulk ; (ii) the carboxylic acid-bearing side chain is an alpha-methylpropanoic acid attached at N1 rather than an acetic acid attached at C3, modifying both pKa and the spatial orientation of the carboxylate pharmacophore [1]; and (iii) the 4-chlorobenzoyl group is located at the 3-position rather than at N1, shifting the geometry of the key aryl ring interaction with the cyclooxygenase active site . These three structural divergences mean that neither indomethacin nor clometacin (6-methoxy analog, CAS 25803-14-9) can serve as a functional substitute in any experimental system designed around the specific substitution pattern of RU-4571 .

Quantitative Comparator Evidence for 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (RU-4571)


Chlorine Substituent Positional Isomerism: 6-Cl RU-4571 versus 5-OCH3 Indomethacin – Structural and Physicochemical Comparison

RU-4571 replaces the 5-methoxy substituent of indomethacin with a 6-chloro substituent on the indole ring while simultaneously relocating the 4-chlorobenzoyl group from N1 to C3 and shifting the acetic acid side chain from C3 to an alpha-methylpropanoic acid at N1. This triple substitution distinguishes RU-4571 from all other indoleacetic acid NSAIDs [1]. The closest structural comparator is clometacin (CAS 25803-14-9), which retains the 6-substitution pattern but uses a 6-methoxy group and an unsubstituted acetic acid side chain, versus the 6-chloro and alpha-methylpropanoic acid arrangement of RU-4571 . The calculated LogP of RU-4571 is 5.13 and PSA is 59.30 Ų ; the chlorine-for-methoxy exchange is expected to increase lipophilicity (ΔLogP ≈ +0.5 to +0.8 based on Hansch π values for Cl vs. OCH3 on aromatic systems), potentially altering membrane permeability and tissue distribution [2].

Medicinal Chemistry NSAID Pharmacology Structure-Activity Relationship

Clinical Development Stage Differentiation: RU-4571 Max Phase 1 Status versus Approved Indoleacetic Acid NSAIDs

The DGIdb and ChEMBL databases classify RU-4571 (CHEMBL5314383) as having reached a maximum clinical development phase of Phase 1, with no regulatory approval in any jurisdiction [1]. This places RU-4571 in a fundamentally different procurement category compared to approved indoleacetic acid NSAIDs such as indomethacin (approved 1965), etodolac (approved 1991), and clometacin. The Phase 1 status indicates that while preliminary human safety or tolerability data may exist in the proprietary archives of Roussel Uclaf/Sanofi, no public efficacy data from controlled trials are available [1]. The development discontinuation (no advancement beyond Phase 1) constitutes a critical information asymmetry for procurement: users must operate without the extensive publicly available pharmacokinetic, toxicological, and clinical efficacy datasets that exist for approved comparators [2].

Drug Development Clinical Trials Procurement Risk Assessment

Side Chain Architecture Differentiator: Alpha-Methylpropanoic Acid at N1 versus Acetic Acid Motif in Comparator NSAIDs

RU-4571 carries an alpha-methylpropanoic acid (2-methylpropanoic acid) side chain at the indole N1 position, in contrast to the acetic acid side chain found at either N1 (clometacin) or C3 (indomethacin) of comparator compounds . The alpha-methyl substitution introduces a chiral center at the alpha-carbon of the carboxylic acid side chain, creating a stereochemical dimension absent in indomethacin and most indoleacetic acid NSAIDs. In NSAID structure-activity relationships, alpha-methyl substitution on the acetic acid side chain of arylalkanoic acids consistently modifies both potency and enantioselectivity of cyclooxygenase inhibition, as demonstrated by the (S)-(+)-enantiomer preference of the 2-arylpropionic acid NSAIDs (profens) [1]. By analogy, RU-4571 would exist as a racemic mixture unless enantiomerically resolved, with the potential for differential COX-1/COX-2 inhibitory activity between enantiomers [2].

Drug Design Pharmacophore Mapping Metabolic Stability

Recommended Application Scenarios for 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (RU-4571) Based on Quantitative Evidence


Structural Biology of Cyclooxygenase Isoform Selectivity: Probing 6-Chloro Indole Pharmacophores

RU-4571 is suited as a probe molecule in COX-1/COX-2 isoform selectivity studies where the 6-chloro substitution (versus the 5-methoxy group in indomethacin) and the alpha-methylpropanoic acid side chain (versus acetic acid in clometacin) can be systematically compared. The compound occupies a unique position in the chemical space of indoleacetic acid NSAIDs—retaining the 4-chlorobenzoyl and 2-methyl substituents common to indomethacin while altering the ring halogenation position and side chain architecture. This makes RU-4571 a valuable comparator in structure-activity relationship (SAR) studies aimed at decoupling the contributions of indole ring substitution from side chain identity to COX binding affinity and selectivity . The Phase 1 clinical data in Roussel Uclaf archives (if accessible) may contain preliminary human COX inhibition data that could anchor such studies [1].

Chiral NSAID Development and Enantioselective Pharmacology Research

The alpha-methylpropanoic acid side chain of RU-4571 introduces a chiral center that is absent in indomethacin, clometacin, and most classical indoleacetic acid NSAIDs. This property positions RU-4571 as a research tool for investigating enantioselective cyclooxygenase inhibition within the indoleacetic acid scaffold—analogous to how the (S)-(+)-enantiomers of 2-arylpropionic acids (e.g., ibuprofen, naproxen) demonstrate preferential COX inhibition. Procurement of enantiomerically resolved RU-4571, or the racemate with chiral analytical characterization, enables studies that bridge the structure-activity relationships of the achiral indoleacetic acid class and the chiral profen class . Both the R and S enantiomers of the alpha-methylpropanoic acid side chain would need independent characterization for COX-1/COX-2 activity [1].

Lipophilicity-Driven Tissue Distribution Modeling of Indoleacetic Acid NSAIDs

With a calculated LogP of 5.13 and a polar surface area of 59.30 Ų , RU-4571 occupies a more lipophilic region of physicochemical space compared to indomethacin (LogP ~4.27) or clometacin. This higher lipophilicity, driven by the 6-chloro substituent (Hansch π = +0.71) replacing the 5-methoxy group (π = -0.02) and the alpha-methyl branch adding hydrophobic surface area, makes RU-4571 suitable for studying the relationship between NSAID lipophilicity and tissue distribution, membrane permeation, or off-target partitioning. In silico models predict enhanced blood-brain barrier penetration or adipose tissue accumulation relative to less lipophilic indoleacetic acid NSAIDs, though experimental validation is required [1]. Such studies can inform the design of CNS-penetrant or peripherally restricted NSAID candidates.

Reference Standard for Analytical Method Development and Metabolite Identification in Indoleacetic Acid Series

The unique 6-chloro substitution pattern of RU-4571 provides a distinct mass spectrometric signature (characteristic chlorine isotope pattern: ³⁵Cl/³⁷Cl ratio producing M, M+2, M+4 peaks for the dichloro compound) that facilitates its use as an internal standard or reference compound in LC-MS/MS analytical method development for indoleacetic acid NSAIDs. The 6-chloroindole fragment (m/z 166/168 for C₈H₅ClN⁺) is distinguishable from the 5-methoxyindole fragment (m/z 160 for C₁₀H₁₀NO⁺) of indomethacin. This analytical differentiation enables simultaneous quantification of multiple indoleacetic acid derivatives in complex biological matrices, supporting pharmacokinetic or drug-drug interaction studies where co-elution of structurally similar NSAIDs is problematic .

Quote Request

Request a Quote for 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.